1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride
Overview
Description
N-isopropyl Hexylone (hydrochloride) is an analytical reference standard categorized as a cathinone. Cathinones are a class of compounds that are structurally similar to amphetamines and are known for their stimulant properties. This compound is primarily used in research and forensic applications .
Preparation Methods
The synthesis of N-isopropyl Hexylone (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of the isopropyl group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The final product is obtained as a crystalline solid with a purity of ≥98% .
Chemical Reactions Analysis
N-isopropyl Hexylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-isopropyl Hexylone (hydrochloride) is used extensively in scientific research, particularly in the fields of chemistry and forensic toxicology. Its applications include:
Mass Spectrometry: Used as a reference standard for the identification and quantification of cathinones in biological samples.
Forensic Analysis: Employed in the detection and analysis of illicit substances.
Pharmacological Studies: Investigated for its stimulant properties and potential effects on the central nervous system.
Mechanism of Action
The mechanism of action of N-isopropyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-isopropyl Hexylone (hydrochloride) is similar to other cathinones, such as N-propyl Hexylone (hydrochloride) and methcathinone. it is unique in its specific structural configuration, which includes an isopropyl group attached to the nitrogen atom. This structural difference can influence its pharmacological properties and potency .
Similar Compounds
- N-propyl Hexylone (hydrochloride)
- Methcathinone
- Methylone
These compounds share a similar core structure but differ in their substituent groups, leading to variations in their effects and applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-5-6-13(17-11(2)3)16(18)12-7-8-14-15(9-12)20-10-19-14;/h7-9,11,13,17H,4-6,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGTSDGEVIRJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342278 | |
Record name | N-isopropyl Hexylone (hydrochloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27912-43-2 | |
Record name | N-isopropyl Hexylone (hydrochloride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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